molecular formula C23H24F2N2O2 B5664626 2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5664626
M. Wt: 398.4 g/mol
InChI Key: HIWRDYWNHHOEOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanone derivatives involves various chemical strategies, including cycloaddition reactions and the use of hydrazine hydrate for intramolecular cyclization to form the spiro compounds. For instance, Farag et al. (2008) describe the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition of nitrilimides, showcasing the versatility of synthetic approaches to access diazaspiro compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanone derivatives reveals a complex arrangement of atoms and bonds that contribute to their chemical behavior. For example, the study by Manjunath et al. (2011) on the crystal and molecular structure of a related azaspiro compound highlights the presence of envelope and chair conformations in the bicyclo octane moiety, as well as inter- and intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions (Manjunath et al., 2011).

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c1-16-2-4-18(5-3-16)22(29)26-8-6-23(7-9-26)13-21(28)27(15-23)14-17-10-19(24)12-20(25)11-17/h2-5,10-12H,6-9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWRDYWNHHOEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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